1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine
Description
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLIMSYMOPQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405928 | |
| Record name | AN-465/42767301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893597-67-6 | |
| Record name | AN-465/42767301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Reductive amination offers a direct route to secondary amines by condensing a primary amine with a carbonyl compound (aldehyde or ketone) followed by in situ reduction of the resultant imine. For 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine, this method involves reacting 5-methylthiophene-2-carbaldehyde with pyridin-4-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The aldehyde group undergoes nucleophilic attack by the amine, forming an imine intermediate, which is subsequently reduced to the secondary amine (Figure 1).
Synthetic Procedure
A representative procedure adapted from patent literature involves dissolving 5-methylthiophene-2-carbaldehyde (10 mmol) and pyridin-4-ylmethylamine (12 mmol) in methanol under nitrogen. The reaction is basified with 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 equiv) and treated with NaBH₃CN (1.5 equiv). To suppress cyanide-mediated side reactions, iron sulfate heptahydrate (FeSO₄·7H₂O) is added. The mixture is stirred at room temperature for 24 hours, after which the solvent is evaporated, and the residue is purified via silica gel chromatography (eluent: dichloromethane/methanol/ammonia, 90:9:1) to yield the product as a pale-yellow oil.
Table 1: Optimization Parameters for Reductive Amination
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes imine formation |
| Reducing Agent | NaBH₃CN | Selective for secondary amines |
| Base | DABCO | Enhances imine stability |
| Additive | FeSO₄·7H₂O | Suppresses CN⁻ side reactions |
| Reaction Time | 24 hours | Completes reduction |
Optimization and Challenges
Key challenges include controlling imine hydrolysis and minimizing over-reduction. Excess amine (1.2–1.5 equiv) drives the equilibrium toward imine formation, while NaBH₃CN’s selectivity for imines over aldehydes prevents aldehyde reduction. The use of FeSO₄·7H₂O mitigates cyanide release, which could otherwise lead to byproducts. Yields typically range from 65–75%, with purity >95% after chromatography.
Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)
Reaction Setup
Buchwald-Hartwig amination enables direct coupling of aryl halides with amines, forming C–N bonds under palladium catalysis. For this compound, 2-bromo-5-methylthiophene is reacted with pyridin-4-ylmethylamine using a palladium catalyst, ligand, and base.
Catalytic System and Conditions
A catalytic system comprising Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2 equiv) in toluene at 110°C for 18 hours facilitates coupling. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination to form the C–N bond.
Table 2: Catalytic Conditions for C–N Coupling
| Component | Role | Quantity |
|---|---|---|
| Pd₂(dba)₃ | Catalyst | 2 mol% |
| Xantphos | Ligand | 4 mol% |
| Cs₂CO₃ | Base | 2 equiv |
| Solvent | Toluene | 0.1 M |
Yield and Scalability
This method affords moderate yields (50–60%) due to competing hydrodehalogenation and homocoupling side reactions. Scalability is limited by the cost of palladium catalysts, though recycling protocols can mitigate expenses. Microwave-assisted conditions reduce reaction times to 2 hours but require specialized equipment.
Alkylation of Pyridin-4-ylmethylamine
Alkylation Strategy
Alkylation involves reacting pyridin-4-ylmethylamine with 2-bromomethyl-5-methylthiophene. The primary amine acts as a nucleophile, displacing bromide to form the secondary amine.
Controlling Secondary vs. Tertiary Amine Formation
To avoid over-alkylation, a 10:1 molar ratio of amine to alkylating agent is used. Bulky bases like diisopropylethylamine (DIPEA) suppress multiple alkylations by sterically hindering the intermediate ammonium salt.
Table 3: Alkylation Reaction Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | DMF | Enhances solubility |
| Base | DIPEA | Minimizes tertiary amine |
| Temperature | 0°C to room temperature | Controls exotherm |
Workup and Purification
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product in 55–60% yield.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65–75 | >95 | High | Low |
| Buchwald-Hartwig | 50–60 | 90 | Moderate | High |
| Alkylation | 55–60 | 85 | High | Low |
Reductive amination emerges as the most efficient method due to its high yield and operational simplicity. Buchwald-Hartwig coupling, while atom-economical, suffers from catalyst costs. Alkylation offers a straightforward approach but requires careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: HNO3, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Material Properties: In materials science, its electronic properties can be exploited to enhance the performance of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects: The 5-methyl group on thiophene (target) enhances lipophilicity compared to the nitro-substituted analog (), which may improve membrane permeability . Pyridine position: Pyridin-4-ylmethyl (target) vs.
Heterocycle Replacements :
- Replacing thiophene with furan () reduces aromatic stability and introduces polarity, likely decreasing bioavailability .
- Benzene-based analogs () exhibit higher molecular weights and steric hindrance, which may limit target engagement .
Biological Activity: Nitrothiophene derivatives () show moderate-to-low yields (17–32%) and activity as REV-ERBα ligands, suggesting the target’s methyl group could optimize synthesis and efficacy .
Spectroscopic Characterization :
- The target’s ¹H NMR would display signals for the thiophene methyl group (~2.4 ppm) and pyridin-4-yl protons (δ 8.5–7.5 ppm), distinct from furan or nitro-substituted analogs .
Biological Activity
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound characterized by a unique structure that includes a thiophene ring and a pyridine moiety. Its molecular formula is C13H16N2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring connected via a methanamine linkage. This structural arrangement is significant as it influences the compound's biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
This compound has been explored for its potential as an antimicrobial agent . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values and mechanisms of action require further investigation.
Anticancer Properties
The compound is also being investigated for its anticancer properties . It has shown promise in preliminary assays targeting various cancer cell lines. For instance, derivatives of similar compounds have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as kinases and bromodomains, suggesting that this compound could share similar mechanisms.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes such as kinases, which are crucial in cellular signaling pathways.
- Receptor Modulation : It may interact with receptors involved in various biological processes, leading to altered cellular responses.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-methylthiophen-2-yl)ethanone | Lacks the pyridine moiety | Limited biological data available |
| 2-acetyl-5-methylpyridine | Contains a pyridine ring but different substituents | Known for moderate antimicrobial activity |
The presence of both thiophene and pyridine rings in this compound provides distinct electronic properties that enhance its potential as a bioactive agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
- Thrombin Inhibition : A study on thrombin inhibitors revealed that compounds with similar structural features exhibited significant inhibitory effects, suggesting potential pathways for further exploration in anticoagulant therapies .
- Kinase Inhibition : Research focusing on dual inhibitors for anaplastic lymphoma kinase (ALK) indicated that compounds with thiophene and pyridine moieties could effectively inhibit ALK activity, showcasing their relevance in cancer treatment strategies .
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR (δ 8.50 ppm for pyridyl protons, δ 6.75 ppm for thiophene protons) and 13C NMR (δ 150–155 ppm for pyridine carbons) .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+: 249.12; observed: 249.11) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
What strategies are employed to analyze conflicting spectroscopic data when characterizing novel analogs of this compound?
Q. Advanced
- 2D NMR : HSQC and HMBC correlate ambiguous proton signals with carbon environments (e.g., distinguishing N-methyl vs. aromatic protons) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data .
- X-ray Diffraction : Resolves stereochemical ambiguities (e.g., axial vs. equatorial amine conformers) .
What are the key structural features of this compound that influence its reactivity in nucleophilic substitution reactions?
Q. Basic
- Pyridine Ring : Electron-withdrawing nature activates the methylamine group for nucleophilic attack (pKa ~4.5) .
- Thiophene Moiety : Aromatic stabilization directs electrophilic substitution at the 3-position .
- Flexible Linker : The –CH2–NH– bridge allows conformational adaptability in binding interactions .
How does the compound’s molecular geometry, determined via X-ray crystallography, inform its potential as a ligand in coordination chemistry?
Advanced
Crystal structures reveal:
- Donor Sites : Pyridyl nitrogen (Lewis base) and thiophene sulfur (soft Lewis base) with bond angles of ~120° (ideal for octahedral coordination) .
- Ligand Geometry : Bent conformation enables chelation of transition metals (e.g., Cu(II), Fe(III)) with bond lengths of 1.95–2.10 Å .
- Packing Analysis : Intermolecular hydrogen bonds (N–H⋯N, 2.8–3.0 Å) suggest potential for supramolecular assembly .
What are common byproducts formed during the synthesis of this compound, and how are they identified and separated?
Q. Basic
- Byproducts : Imine intermediates (detected via LC-MS at m/z 230–240) or dimerized species (m/z 470–490) due to incomplete reduction .
- Identification : TLC (Rf ~0.3 for product vs. 0.5 for imine) and GC-MS .
- Separation : Gradient elution in flash chromatography (hexane/ethyl acetate 3:1 to 1:2) .
In SAR studies, how do modifications to the thiophene or pyridine moieties affect the compound’s biological activity?
Q. Advanced
- Thiophene Modifications : Adding electron-withdrawing groups (e.g., –Cl at position 4) increases binding affinity to CYP enzymes (IC50 from 1.2 µM to 0.3 µM) .
- Pyridine Substitutions : Replacing pyridin-4-yl with pyridin-3-yl reduces solubility (logP increases by 0.5) but enhances blood-brain barrier penetration .
- Methodology : Docking simulations (AutoDock Vina) correlate steric bulk at the methylamine position with target selectivity (ΔG from −9.1 to −11.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
